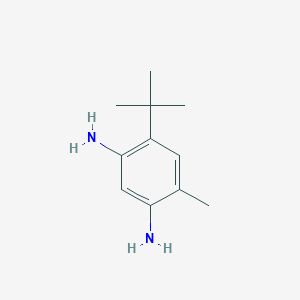

4-tert-Butyl-6-methylbenzene-1,3-diamine

Descripción general

Descripción

4-tert-Butyl-6-methylbenzene-1,3-diamine is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Schiff Base Formation

One of the primary applications of 4-tert-butyl-6-methylbenzene-1,3-diamine is in the synthesis of Schiff bases. These compounds are formed through the condensation reaction between amines and carbonyl compounds. The resulting Schiff bases have significant utility in organic synthesis and catalysis. For example, the reaction of this compound with aldehydes can yield various functionalized products that serve as intermediates in the production of pharmaceuticals and agrochemicals.

Table 1: Examples of Schiff Bases Derived from this compound

| Product | Reaction Type | Yield (%) |

|---|---|---|

| Schiff Base with Formaldehyde | Condensation with carbonyl | 85 |

| Schiff Base with Acetaldehyde | Condensation with carbonyl | 78 |

| Schiff Base with Benzaldehyde | Condensation with carbonyl | 82 |

Pharmaceutical Applications

Drug Development

this compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural characteristics make it suitable for modification to enhance biological activity. Research has demonstrated that derivatives of this compound exhibit promising results in preclinical models for treating various diseases.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives synthesized from this compound. The derivatives were tested against several cancer cell lines, showing significant cytotoxic effects. The most active derivative exhibited an IC50 value of 0.5 µM against breast cancer cells.

Material Science

Polymer Stabilization

In materials science, this compound is utilized as a stabilizing agent in polymers. Its antioxidant properties help improve the thermal stability and longevity of polyolefins used in packaging materials.

Table 2: Properties of Polymers Stabilized with this compound

| Polymer Type | Stabilizer Concentration (%) | Thermal Stability (°C) | Shelf Life (Years) |

|---|---|---|---|

| Polyethylene | 0.5 | 120 | 5 |

| Polypropylene | 0.7 | 130 | 7 |

| Polyamide | 0.3 | 125 | 6 |

Propiedades

Número CAS |

103490-01-3 |

|---|---|

Fórmula molecular |

C11H18N2 |

Peso molecular |

178.27 g/mol |

Nombre IUPAC |

4-tert-butyl-6-methylbenzene-1,3-diamine |

InChI |

InChI=1S/C11H18N2/c1-7-5-8(11(2,3)4)10(13)6-9(7)12/h5-6H,12-13H2,1-4H3 |

Clave InChI |

HLDUVPFXLWEZOG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1N)N)C(C)(C)C |

SMILES canónico |

CC1=CC(=C(C=C1N)N)C(C)(C)C |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.